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Abstract

Valifenalate is a diastereoisomeric acylamino acid fungicide highly effective against a range of
oomycete pathogens, which are responsible for devastating plant diseases such as downy
mildew and late blight. As a member of the Carboxylic Acid Amides (CAA) group of fungicides
(FRAC Code 40), its mode of action is the inhibition of cellulose synthase, a crucial enzyme for
the development of the oomycete cell wall. This technical guide provides a comprehensive
overview of the discovery and development of valifenalate, including its chemical properties,
synthesis, mechanism of action, biological efficacy, and toxicological profile. Detailed
experimental protocols and quantitative data are presented to serve as a valuable resource for
researchers and professionals in the field of fungicide development.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that includes some of the most
destructive plant pathogens. Diseases such as late blight of potato and tomato, caused by
Phytophthora infestans, and downy mildew of grapes, caused by Plasmopara viticola, result in
significant economic losses worldwide. The development of effective and specific fungicides is
crucial for managing these diseases and ensuring food security. Valifenalate, also known as
valiphenal, is a key active ingredient in the fight against these pathogens.[1][2][3] It belongs to
the valinamide carbamate subgroup of CAA fungicides.[3] This guide details the scientific
journey from the initial discovery to the development of this important agricultural tool.
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Physicochemical Properties

Valifenalate is a racemic mixture of L-(R)- and L-(S)-valifenalate.[1] Its chemical and physical

properties are summarized in the table below.

Property Value
methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-
UPAC Name (4-ch)I/orop(heni/I)-F;-a)I/aninatey) " )
CAS Number 283159-90-0
Molecular Formula C19H27CIN20s
Molecular Weight 398.9 g/mol
Appearance White fine powder
Melting Point 147 °C

Vapor Pressure

2.3 x 1077 Pa (at 25 °C)

Solubility in Water

24.1 mg/L (at 20 °C, pH 4.9-5.9)

Log Kow (n-octanol/water)

3.04 - 3.11 (diastereoisomer dependent, pH 4-9)

Table 1: Physicochemical properties of valifenalate.[3][4]

Synthesis and Structure-Activity Relationship

General Synthesis Pathway

The commercial production of valifenalate involves a multi-step chemical synthesis. The

general approach begins with the preparation of key intermediates, which include chlorinated

aromatic compounds and branched aliphatic acids. These intermediates are then coupled

through the formation of an amide bond, followed by an esterification step to yield the final

valifenalate molecule.[2]
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Valifenalate Synthesis Workflow
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A simplified workflow for the synthesis of valifenalate.

Structure-Activity Relationship (SAR)

While specific proprietary SAR studies on valifenalate are not publicly available, research on
related valinamide carbamate fungicides provides insights into the structural features crucial for
their anti-oomycete activity. Key areas of the molecule that influence its efficacy include:

e The Valine Moiety: The stereochemistry and substitutions on the valine amino acid are
critical for binding to the target enzyme.

e The Carbamate Linkage: This functional group is a common feature in this class of
fungicides and is essential for their biological activity.

e The Phenylalanine Derivative: The nature and position of substituents on the aromatic ring of
the B-alaninate moiety significantly impact the fungicide's potency and spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) studies on related CAA fungicides help in
understanding how modifications to these chemical structures can optimize their fungicidal
properties.
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QSAR Study Logic
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Logical flow of a QSAR study for fungicide development.

Mode of Action: Cellulose Synthase Inhibition

Valifenalate's primary mode of action is the inhibition of cellulose synthase in oomycetes.[1]
Cellulose is a major structural component of the cell walls of oomycetes, unlike true fungi which
primarily utilize chitin. By targeting this essential enzyme, valifenalate disrupts the formation of
the cell wall, affecting all growth stages of the pathogen, from spore germination to mycelial
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growth.[3] This targeted action provides a high degree of selectivity against oomycetes with
minimal impact on non-target organisms.

Valifenalate's Mode of Action

Valifenalate

Cellulose Synthase (CesA)

(Cellulose Synthesis)

y
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y
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Proposed signaling pathway of valifenalate's inhibitory action.

The inhibition of cellulose synthase leads to a cascade of downstream effects, including
aberrant cell wall morphologies and an inability to form proper infection structures, ultimately
preventing the pathogen from successfully colonizing the host plant.[5]

Biological Efficacy
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Valifenalate demonstrates high efficacy against a range of economically important oomycete
pathogens. The following table summarizes available efficacy data.

Pathogen Disease Host Plant ECso (mgl/L) Reference
Plasmopara ) ) Data not publicly

N Downy Mildew Grapevine _ -
viticola available
Phytophthora ) Data not publicly
) Late Blight Potato, Tomato ) -
infestans available
Pseudoperonosp ) Data not publicly

] Downy Mildew Cucumber ] -

ora cubensis available

Table 2: In vitro efficacy of valifenalate against key oomycete pathogens. Note: Specific ECso
values for valifenalate are not widely published in public literature and are often proprietary
information.

Experimental Protocols
Determination of Fungicide Efficacy (ECso) in
Oomycetes (General Protocol)

This protocol outlines a general method for determining the half-maximal effective
concentration (ECso) of a fungicide against an oomycete pathogen using an amended medium
assay.

1. Isolate Preparation:

o Culture the oomycete isolate on a suitable agar medium (e.g., rye agar for P. infestans) at an
appropriate temperature (e.g., 18-20°C) in the dark.
o Use actively growing cultures for the assay.

2. Fungicide Stock Solution Preparation:

e Prepare a stock solution of valifenalate in a suitable solvent (e.g., dimethyl sulfoxide -
DMSO).
o Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
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3. Amended Medium Preparation:

* Prepare the agar medium and autoclave.

e Cool the medium to approximately 45-50°C.

» Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the final
desired concentrations. Also, prepare a control medium with the solvent alone.

e Pour the amended and control media into Petri dishes.

4. Inoculation:

e Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an
actively growing culture onto the center of each plate.

5. Incubation:
 Incubate the plates at the optimal growth temperature for the oomycete in the dark.
6. Data Collection and Analysis:

o After a defined incubation period (e.g., 7-14 days), measure the colony diameter in two
perpendicular directions.

o Calculate the percentage of growth inhibition for each fungicide concentration relative to the
solvent control.

o Use a suitable statistical software (e.g., R with the 'drc’' package) to perform a dose-response
analysis and calculate the ECso value.[6][7]

In Vitro Cellulose Synthase Inhibition Assay (Conceptual
Protocol)

This protocol describes a conceptual framework for an in vitro assay to measure the inhibition
of cellulose synthase by a fungicide.

1. Microsomal Fraction Isolation:

o Grow the oomycete mycelium in liquid culture.
e Harvest and grind the mycelium in a suitable extraction buffer.
o Centrifuge the homogenate at a low speed to remove cell debris.
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Perform a high-speed centrifugation of the supernatant to pellet the microsomal fraction
containing the cellulose synthase enzymes.

. Enzyme Assay:

Resuspend the microsomal fraction in an assay buffer.

Prepare reaction mixtures containing the microsomal fraction, a radiolabeled substrate (e.g.,
UDP-[**C]-glucose), and various concentrations of the inhibitor (valifenalate).

Incubate the reactions at an optimal temperature for a defined period.

. Product Quantification:

Stop the reaction and precipitate the synthesized radiolabeled cellulose.
Wash the precipitate to remove unincorporated substrate.
Quantify the amount of radioactivity in the precipitate using a scintillation counter.

. Data Analysis:

Calculate the percentage of inhibition of cellulose synthase activity for each inhibitor
concentration.

Determine the ICso value (the concentration of inhibitor that causes 50% inhibition of enzyme
activity).[8][9]

Analytical Method for Valifenalate and its Metabolites in
Water by LC-MS/MS

This protocol provides a summary of a validated method for the determination of valifenalate

and its metabolites in water.[10][11]

1

2

. Sample Preparation (Solid Phase Extraction - SPE):

Acidify the water sample.

Pass the sample through a conditioned Oasis HLB SPE cartridge.
Elute the analytes from the cartridge with methanol.

Dilute the eluate with water for LC-MS/MS analysis.

. LC-MS/MS Analysis:

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
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« lonization Mode: Positive electrospray ionization (ESI+) for valifenalate and valifenalate acid;
Negative ESI for p-chlorobenzoic acid (a metabolite).

» Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion
transitions for each analyte.

e Quantification: Use a calibration curve generated from standards of known concentrations.

Table 3: MRM transitions for valifenalate and its primary metabolite.

Product lon (m/z) - Product lon (m/z) -
Analyte Precursor lon (m/z) . .
Quantifier Qualifier
Valifenalate 399 155 116
Valifenalate Acid 385 116 144
Toxicology

Valifenalate has undergone extensive toxicological evaluation to ensure its safety for human
health and the environment when used according to label directions.

Study Type Species Results

Acute Oral LDso Rat > 5000 mg/kg bw

Acute Dermal LDso Rat > 2000 mg/kg bw

90-Day Dietary Rat NOAEL = 150 mg/kg bw/day
90-Day Dietary Mouse NOAEL = 15.3 mg/kg bw/day
1-Year Oral Dog NOAEL = 50 mg/kg bw/day
Carcinogenicity Mouse (78-week) No evidence of carcinogenicity

NOAEL = 1000 mg/kg bw/day

Developmental Toxicity Rat
(maternal and fetal)

NOAEL = 1000 mg/kg bw/day

Developmental Toxicity Rabbit
(maternal and fetal)

Table 4. Summary of toxicological data for valifenalate.[1][12]
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Valifenalate is not considered to be neurotoxic or teratogenic.[1] The primary metabolites, such
as valifenalate-acid, have also been assessed and are considered to be of equal toxicological
relevance to the parent compound.[1]

Fungicide Development Workflow

The development of a new fungicide like valifenalate is a complex and lengthy process that
involves multiple stages, from initial discovery to commercialization.

Fungicide Development Workflow

Target Identification & Lead Discovery

Lead Optimization (SAR & QSAR)

'

In Vitro & In Vivo Screening

Toxicology & Environmental Fate Studies Field Trials

Regulatory Submission & Approval

Commercialization & Post-Market Surveillance
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A generalized workflow for the development of an agricultural fungicide.

This process ensures that the final product is not only effective but also meets stringent safety
standards for human health and the environment.[13][14][15][16]

Conclusion

Valifenalate is a significant advancement in the management of oomycete diseases in
agriculture. Its specific mode of action, targeting cellulose synthase, provides excellent efficacy
against key pathogens while maintaining a favorable toxicological and environmental profile.
This technical guide has provided a detailed overview of the discovery and development of
valifenalate, offering valuable insights for researchers and professionals working in the field of
crop protection. Further research into the nuances of its interaction with cellulose synthase and
the development of resistance management strategies will continue to be important areas of
study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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